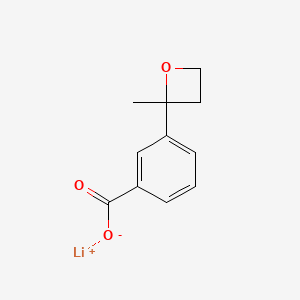

锂(1+)离子 3-(2-甲基氧杂环-2-基)苯甲酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of lithium coordination polymers and complexes has been a subject of interest due to their potential applications in various fields, including as electrode materials in lithium-ion batteries. For instance, a series of lithium coordination polymers with 1,3,5-benzenetricarboxylatic acid (H3BTC) have been synthesized, exhibiting different dimensional frameworks and showing promising electrochemical properties . Similarly, lithium complexes with aliphatic carboxylic acids have been synthesized using a solvothermal method, resulting in multidimensional structures with varying electrochemical properties . The synthesis of lithium complexes with 2-amino-functionalized benzoylpyrrole and other ligands such as 2-(diphenylphosphinoamino)pyridine has also been reported, which have shown catalytic activity and unique structural features .

Molecular Structure Analysis

The molecular structures of these lithium complexes are diverse and have been characterized using single crystal X-ray diffraction studies. For example, the lithium complex with 2-amino-functionalized benzoylpyrrole exhibits a novel tetrameric cage structure . The lithium 1,2-disila-3-germacyclopentadienide complex has been found to have an aromatic cyclopentadienide-type structure with eta5-coordination of the Li+ cation . Additionally, the lithium benzohydroxamate-benzohydroxamic acid adduct presents a rare example of an almost undistorted LiO5 square pyramidal arrangement .

Chemical Reactions Analysis

The lithium complexes synthesized have been utilized in various chemical reactions. For instance, the lithium complex of 2-amino-functionalized benzoylpyrrole has been used as an efficient catalyst for the cyclotrimerization of isocyanates . The lithium (α-methylbenzyl)allylamide has been employed in the asymmetric synthesis of unsaturated β-amino acid derivatives, demonstrating high stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these lithium complexes are closely related to their molecular structures. The electrochemical properties of the lithium coordination polymers based on H3BTC and aliphatic carboxylic acids have been evaluated, showing discharge capacities of around 100-257 mAhg^-1 in the first thirty cycles, indicating their potential as electrode materials for lithium-ion batteries . The lithium 1,2-disila-3-germacyclopentadienide complex's aromaticity has been confirmed by theoretical calculations and NMR resonance, with its properties varying in different solvents .

科学研究应用

有机化学中的制备

- 锂(1+)离子衍生物用于制备复杂的有机化合物。例如,C(α),N-碳叔丁氧基肼用二异丙基酰胺锂进行双锂化,生成新的 2-(1H-吡唑-5-基)苯磺酰胺 (Knight 等人,2008 年).

水合结构研究

- 已使用中子衍射和红外光谱测量对苯甲酸锂溶液进行了研究,提供了对苯甲酸根离子中锂离子和苄基氢原子周围水合结构的见解 (Kameda 等人,2005 年).

在储能中的应用

- 锂离子电池受益于新型液晶离子导体的开发。例如,合成了液晶噻吩酯,表现出良好的热稳定性,并有望在锂离子电池中得到应用 (Bogdanowicz 等人,2018 年).

溶剂萃取研究

- 已经使用螯合剂(如苯甲酰三氟丙酮)对锂离子从水溶液中的溶剂萃取进行了研究。这有助于开发对锂更环保的萃取系统,这在各种工业和技术应用中至关重要 (Masmoudi 等人,2021 年).

复杂分子的合成

- 锂(1+)离子化合物用于合成复杂的有机分子。例如,1-脱氧-D-赤藓糖及其衍生物的合成涉及使用氢氧化锂,证明了锂(1+)化合物在有机合成中的多功能性 (Fischer 等人,1977 年).

材料科学中的结构研究

- 在材料科学中,含锂化合物因其结构特性而受到研究,例如 Li1−xHxNbO3。这项研究有助于理解在技术应用中使用的材料(如波导)的稳定性和特性 (Rice & Jackel,1984 年).

电化学应用

- 锂(1+)化合物在电化学领域中得到应用,特别是在锂离子电池的新型电极材料的开发中。这项研究对于改进储能技术至关重要 (Pouillerie 等人,2000 年).

安全和危害

The safety information available indicates that this compound is classified under GHS07 pictograms , which denotes that it may cause skin irritation, eye irritation, or respiratory irritation. For detailed safety and handling information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

属性

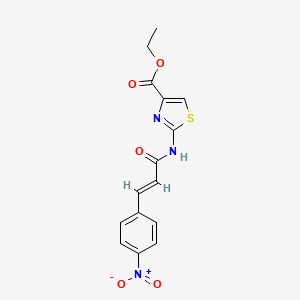

IUPAC Name |

lithium;3-(2-methyloxetan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3.Li/c1-11(5-6-14-11)9-4-2-3-8(7-9)10(12)13;/h2-4,7H,5-6H2,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWVEOBVICKTLS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCO1)C2=CC=CC(=C2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3007786.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)

![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)